molecular formula C9H13NO B1267686 3-Propoxyaniline CAS No. 4469-79-8

3-Propoxyaniline

Cat. No.: B1267686
CAS No.: 4469-79-8
M. Wt: 151.21 g/mol
InChI Key: VPAHCDXFLUSULH-UHFFFAOYSA-N
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Description

3-Propoxyaniline (C₉H₁₃NO) is a substituted aniline derivative featuring a propoxy group (-OCH₂CH₂CH₃) at the meta position of the aromatic ring. This compound is synthesized via nucleophilic substitution or etherification reactions, yielding a colorless to pale yellow liquid with a boiling point of 125–127 °C at 10 mmHg and a moderate synthetic yield of 73% . Its structure is confirmed by ¹H-NMR (DMSO-d₆, δ: 6.87 ppm, triplet; 6.11–6.15 ppm, multiplet) and ¹³C-NMR (δ: 159.69 ppm for the oxygenated aromatic carbon), which highlight the electron-donating effects of the propoxy group and the aromatic amine . The compound’s applications span pharmaceutical intermediates and organic synthesis, where its amine and ether functionalities enable participation in reactions such as diazotization or alkylation.

Properties

IUPAC Name

3-propoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-2-6-11-9-5-3-4-8(10)7-9/h3-5,7H,2,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAHCDXFLUSULH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50330182
Record name 3-propoxyaniline
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Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4469-79-8
Record name 3-Propoxybenzenamine
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Record name 3-propoxyaniline
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Record name 3-propoxyaniline
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Propoxyaniline can be synthesized through several methods. One common method involves the reaction of 3-nitroaniline with propyl bromide in the presence of a base such as potassium carbonate . The reaction proceeds via nucleophilic substitution, where the nitro group is reduced to an amino group, and the propoxy group is introduced .

Industrial Production Methods: In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 3-Propoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Propoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Propoxyaniline involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can interact with cellular pathways, influencing biological processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Aniline Derivatives

The table below compares 3-Propoxyaniline with positional isomers and analogs differing in substituent groups:

Compound Substituent Position/Group Boiling Point (°C) ¹H-NMR (Aromatic Region, δ ppm) Key Reactivity Differences
This compound Meta (-OCH₂CH₂CH₃) 125–127 (10 mmHg) 6.87 (t), 6.11–6.15 (m) Moderate nucleophilicity due to meta substitution
4-Propoxyaniline Para (-OCH₂CH₂CH₃) 130–132 (10 mmHg) 6.95 (d), 6.65 (d) Higher symmetry enhances crystallization; stronger electron donation to amine
3-Ethoxyaniline Meta (-OCH₂CH₃) 118–120 (10 mmHg) 6.85 (t), 6.10–6.14 (m) Reduced steric hindrance vs. propoxy; lower lipophilicity
3-Aminophenol Meta (-OH) Sublimes >200°C 6.60–6.80 (m) Higher acidity (pKa ~4.7 vs. aniline’s ~4.9); prone to oxidation

Key Insights :

  • Positional Isomerism : Para-substituted analogs exhibit distinct spectral and physical properties due to enhanced symmetry and resonance effects. For example, the para isomer’s ¹H-NMR shows doublets (vs. triplets/multiplets in meta), reflecting equivalent proton environments .
  • Alkyl Chain Length : Shorter alkoxy groups (e.g., ethoxy) reduce steric bulk and boiling points compared to propoxy derivatives .
Pharmaceutical-Related Analogs

Compounds such as (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine (, compound e) share ether linkages but differ in aromatic systems (naphthalene, thiophene vs. benzene) and substitution patterns. These structural differences lead to:

  • Solubility : this compound’s smaller aromatic system increases water solubility (logP ~1.8) vs. naphthalene-containing analogs (logP >3) .
  • Reactivity : The absence of a thiophene ring in this compound limits its participation in sulfur-specific reactions (e.g., sulfonation) compared to ’s thiophene derivatives .
Ester vs. Ether Functionalities

Paclitaxel-related esters (e.g., Baccatin III 13-ester with propanoylamino groups, ) contrast with this compound’s ether group:

  • Hydrolysis Stability : Ethers (this compound) are less prone to hydrolysis than esters under acidic/basic conditions .
  • Biological Activity : Esters in derivatives enhance binding to tubulin (anticancer activity), whereas this compound’s amine group may facilitate interactions with neurotransmitter receptors .

Biological Activity

3-Propoxyaniline, a derivative of aniline, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activities of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a propoxy group attached to the aniline structure. Its molecular formula is C9H13NC_9H_{13}N, and it has distinct physical and chemical properties that influence its biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus12
Methicillin-resistant Staphylococcus aureus (MRSA)12
Mycobacterium tuberculosis23

These results suggest that this compound has comparable or superior activity to standard antibiotics such as ampicillin.

2. Anticancer Properties

The anticancer potential of this compound has also been investigated. Studies show that it can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Mechanism of Action:

  • Enzyme Inhibition: this compound may inhibit enzymes involved in cell proliferation.
  • Cell Membrane Interaction: The compound can disrupt the integrity of cancer cell membranes, leading to increased permeability and cell death.

Case Study:
In a study evaluating the effects of this compound on breast cancer cell lines, it was found to reduce cell viability significantly at concentrations as low as 10 µM, with IC50 values indicating potent anticancer activity .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Receptor Binding: The propoxy group enhances binding affinity to certain receptors, modulating their activity.
  • Enzyme Interaction: It may act as an inhibitor for key enzymes involved in metabolic pathways critical for pathogen survival and cancer cell proliferation.

Research Findings

Recent studies have employed computational models to predict the bioactivity of compounds similar to this compound. For instance, machine learning classifiers have been used to assess the potential effectiveness against viral targets like SARS-CoV-2, providing insights into how structural modifications can enhance biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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